4-Methyl-3'-trifluoromethylbiphenyl

Description

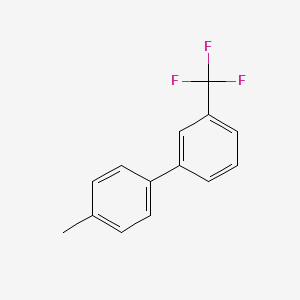

4-Methyl-3'-trifluoromethylbiphenyl is a biphenyl derivative composed of two benzene rings linked by a single bond. The first benzene ring features a methyl group (-CH₃) at the 4-position, while the second ring has a trifluoromethyl group (-CF₃) at the 3'-position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials science research. The electron-donating methyl group and electron-withdrawing trifluoromethyl group create a polarized aromatic system, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

1-methyl-4-[3-(trifluoromethyl)phenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)14(15,16)17/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZGIRUSWOYMQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3’-trifluoromethylbiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods: Industrial production of 4-Methyl-3’-trifluoromethylbiphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3’-trifluoromethylbiphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.

Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Biphenyl ketones, carboxylic acids.

Reduction: Methyl-substituted biphenyls.

Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

4-Methyl-3’-trifluoromethylbiphenyl has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its pharmacological properties and potential as a drug candidate.

Industry: Utilized in the development of advanced materials, including polymers and liquid crystals

Mechanism of Action

The mechanism of action of 4-Methyl-3’-trifluoromethylbiphenyl involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 4-Methyl-3'-trifluoromethylbiphenyl but differ in substituents or functional groups:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents/Functional Groups | Applications/Properties |

|---|---|---|---|---|

| This compound | C₁₄H₁₁F₃ | 236.23* | -CH₃ (4-position), -CF₃ (3') | Pharmaceutical intermediates, liquid crystals |

| 2-Methoxy-4-(3-trifluoromethylphenyl)benzoic Acid | C₁₅H₁₁F₃O₃ | 296.24 | -COOH, -OCH₃, -CF₃ | Coordination chemistry, metal-organic frameworks |

| 4-Methyl-3-(trifluoromethyl)benzoyl chloride | C₉H₆ClF₃O | 222.6 | -COCl, -CF₃, -CH₃ | Acylation reactions, agrochemical synthesis |

| 2-(4-Methylphenyl)pyridine | C₁₂H₁₁N | 169.22 | Pyridine ring, -CH₃ | Catalysis, ligand design |

*Calculated based on molecular formula.

Key Observations:

Functional Group Impact: The carboxylic acid (-COOH) in 2-Methoxy-4-(3-trifluoromethylphenyl)benzoic Acid enhances polarity and aqueous solubility under basic conditions, unlike the nonpolar this compound . Benzoyl chloride (-COCl) in 4-Methyl-3-(trifluoromethyl)benzoyl chloride introduces high reactivity for nucleophilic acylations, contrasting with the inert biphenyl core of the target compound .

Electronic Effects :

- The methoxy group (-OCH₃) in 2-Methoxy-4-(3-trifluoromethylphenyl)benzoic Acid is strongly electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, the trifluoromethyl group (-CF₃) in this compound deactivates the ring, directing reactions to specific positions .

Applications :

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in this compound increases lipophilicity (logP ~3.5), enhancing membrane permeability compared to polar derivatives like the benzoic acid analog (logP ~2.8) .

- Thermal Stability : Biphenyl derivatives generally exhibit higher melting points (e.g., ~80–120°C*) than benzoyl chlorides, which are often liquids or low-melting solids due to weaker intermolecular forces .

Biological Activity

4-Methyl-3'-trifluoromethylbiphenyl is a compound that has garnered attention for its unique structural characteristics and potential biological activities. The presence of a trifluoromethyl group enhances the lipophilicity of the molecule, which is significant in drug design and development. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 266.22 g/mol. The biphenyl structure, with one phenyl ring substituted by a trifluoromethyl group at the 3' position, contributes to its distinctive chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H11F3 |

| Molecular Weight | 266.22 g/mol |

| Functional Groups | Methyl, Trifluoromethyl |

| Structural Framework | Biphenyl |

Anticancer Activity

The anticancer properties of biphenyl derivatives have been widely studied, with evidence suggesting that structural modifications can lead to enhanced cytotoxicity against cancer cell lines. For instance, derivatives with trifluoromethyl substitutions have shown promise in inhibiting tumor growth in vitro. A study highlighted the potential of similar compounds to induce apoptosis in cancer cells, although specific studies on this compound are still needed to confirm these effects .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Interaction with Cell Membranes : The lipophilic nature due to the trifluoromethyl group may facilitate better membrane penetration.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, which could be a pathway for its biological activity.

- Modulation of Signaling Pathways : There is potential for this compound to affect various signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

- Antimicrobial Efficacy Study : A comparative study examined several biphenyl derivatives, including those with trifluoromethyl substitutions. The results indicated significant antimicrobial activity against Gram-positive bacteria, suggesting that this compound could possess similar properties .

- Cytotoxicity Assay : In vitro tests on structurally related compounds showed promising results in inhibiting cancer cell lines such as HeLa and MCF-7. These findings support further investigation into this compound as a potential anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.